6-(4-fluorophenyl)-1H-indole
Übersicht
Beschreibung
6-(4-fluorophenyl)-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring at the 4-position and an indole structure. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and indole.
Condensation Reaction: The 4-fluoroaniline undergoes a condensation reaction with indole in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-fluorophenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
6-(4-fluorophenyl)-1H-indole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the search for new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-(4-fluorophenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(4-chlorophenyl)-1H-indole: Similar structure but with a chlorine atom instead of fluorine.
6-(4-bromophenyl)-1H-indole: Similar structure but with a bromine atom instead of fluorine.
6-(4-methylphenyl)-1H-indole: Similar structure but with a methyl group instead of fluorine.
Uniqueness
6-(4-fluorophenyl)-1H-indole is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine is highly electronegative, influencing the compound’s reactivity and interactions with biological targets. This uniqueness makes it a valuable compound in various research and industrial applications.
Biologische Aktivität
6-(4-fluorophenyl)-1H-indole is a synthetic compound belonging to the indole class, characterized by a fluorine atom at the para position of the phenyl ring. This unique substitution imparts distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and biological research. The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
The synthesis of this compound typically involves a condensation reaction between 4-fluoroaniline and indole, often facilitated by Lewis acid catalysts. The process yields a compound that can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, leading to a diverse array of derivatives with potentially enhanced biological activities.
Antimicrobial Properties
Research indicates that compounds with indole structures exhibit significant antimicrobial activity. In studies involving efflux pump inhibitors (EPIs), derivatives similar to this compound demonstrated enhanced activity against Pseudomonas aeruginosa, particularly when combined with levofloxacin . The presence of the fluorine atom may enhance the lipophilicity and membrane permeability of the compound, contributing to its efficacy.
Table 1: Antimicrobial Activity of Indole Derivatives
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | 6.25 | EPI against P. aeruginosa |
Benzothiophene derivative | 32 | EPI against P. aeruginosa |
Indole derivative | Moderate | General antimicrobial |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Its derivatives have shown promising antiproliferative effects against several cancer cell lines. For instance, compounds derived from indoles have demonstrated low IC50 values, indicating potent inhibition of cancer cell proliferation.
Table 2: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HepG2 (liver cancer) | 7.81 |
This compound | 769-P (renal cancer) | 12.39 |
Benzothiophene derivative | Various | Low |
In a study evaluating various hydrazone derivatives related to indoles, it was found that some compounds exhibited significant cytotoxicity with IC50 values as low as 0.77 µM against LN-229 glioblastoma cells . This suggests that modifications to the indole structure can lead to enhanced anticancer properties.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. This may include binding to enzymes or receptors that play critical roles in disease pathways. For example, it may inhibit certain kinases involved in tumor growth or modulate receptor activity related to inflammation .
Case Studies
Several case studies have highlighted the therapeutic potential of indole derivatives:
- Case Study 1 : A study on the use of indole derivatives as EPIs showed that compounds similar to this compound significantly enhanced the efficacy of existing antibiotics against resistant bacterial strains.
- Case Study 2 : Research involving various indole-based compounds indicated that those with halogen substitutions exhibited improved anticancer activity compared to their non-halogenated counterparts.
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-13-5-3-10(4-6-13)12-2-1-11-7-8-16-14(11)9-12/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYZRLREVCHREA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455425 | |
Record name | 6-(4-FLUOROPHENYL)INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147621-16-7 | |
Record name | 6-(4-FLUOROPHENYL)INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.